An In-depth Technical Guide to Ethyl 3-Chloropyrazine-2-acetate
An In-depth Technical Guide to Ethyl 3-Chloropyrazine-2-acetate
Introduction
Ethyl 3-chloropyrazine-2-acetate is a substituted pyrazine derivative that serves as a crucial heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a chlorine atom and an ethyl acetate group on a pyrazine ring, imparts specific reactivity that makes it a valuable precursor for the synthesis of complex molecular architectures. The pyrazine core is a well-established pharmacophore found in numerous biologically active compounds, and the strategic placement of reactive handles on this scaffold allows for diverse chemical transformations. This guide provides an in-depth analysis of the chemical structure, synthesis, characterization, and reactivity of Ethyl 3-Chloropyrazine-2-acetate, offering field-proven insights for researchers and drug development professionals. The strategic importance of chloro-containing molecules in pharmaceuticals is well-documented, with a significant number of FDA-approved drugs incorporating chlorine to modulate pharmacokinetic and pharmacodynamic properties.[1]
Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and development.
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Molecular Structure: The molecule consists of a central pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. An ethyl acetate group is attached at the 2-position, and a chlorine atom is substituted at the 3-position.
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Systematic Name (IUPAC): ethyl 3-chloropyrazine-2-carboxylate
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Common Synonyms: Ethyl 2-chloro-3-pyrazinecarboxylate
The key physicochemical properties are summarized below for quick reference. These values are critical for planning reactions, purification, and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClN₂O₂ | [2] |
| Molecular Weight | 186.60 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 110 °C at 1 mbar | [2] |
| Purity | Typically ≥97% | Varies by supplier |
Synthesis and Purification
The synthesis of Ethyl 3-chloropyrazine-2-acetate is a multi-step process that requires careful control of reaction conditions to achieve a good yield and high purity. A common and effective laboratory-scale synthesis involves the radical-mediated addition of an acyl radical equivalent to chloropyrazine.
Causality Behind Experimental Choices:
The chosen synthetic route, a Minisci-type reaction, is advantageous as it utilizes readily available starting materials.[2] The use of ferrous sulfate (FeSO₄) is critical as it catalyzes the decomposition of hydrogen peroxide to generate hydroxyl radicals. These radicals then abstract a hydrogen atom from ethyl pyruvate, forming the necessary acyl radical for addition to the protonated chloropyrazine ring. The reaction is performed at low temperatures (-10 to 0 °C) to control the exothermic reaction and minimize side-product formation.
Detailed Experimental Protocol: Synthesis
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Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, add ethyl pyruvate (5.2 g, 45 mmol). Cool the flask to between -10 and 0 °C in an ice-salt bath.
-
Peroxide Addition: Add hydrogen peroxide (30%, 3.4 g, 30 mmol) dropwise to the cooled ethyl pyruvate, maintaining the low temperature. Stir the resulting viscous liquid for 15 minutes.
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Reaction Mixture Setup: In a separate, vigorously stirred reaction vessel, prepare a mixture of chloropyrazine (1.14 g, 10 mmol), water (7 ml), concentrated sulfuric acid (3.0 g, 30 mmol), ferrous sulfate heptahydrate (8.3 g, 30 mmol), and toluene (30 ml). Cool this mixture to between -5 and 0 °C.[2]
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Radical Reaction: Add the peroxide-pyruvate mixture from step 2 dropwise to the vigorously stirred reaction mixture from step 3, ensuring the temperature remains between -5 and 0 °C.
-
Reaction Completion & Quenching: Continue stirring for an additional 15 minutes after the addition is complete. Pour the reaction mixture into ice-water to quench the reaction.
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Extraction: Transfer the mixture to a separatory funnel and extract the product several times with dichloromethane.
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Washing and Drying: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]
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Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator.[2][3]
Detailed Experimental Protocol: Purification
The crude product typically contains unreacted starting materials and isomers. A two-step purification process is necessary for achieving high purity.
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Initial Distillation: Remove the excess, more volatile ethyl pyruvate from the crude liquid residue via Kugelrohr distillation at approximately 30°C and 1 mbar.[2]
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Column Chromatography: Purify the remaining residue by column chromatography on silica gel. The choice of eluent is critical for good separation. A common mobile phase is a mixture of ethyl acetate and light petroleum (e.g., 1:3 v/v).[2] Monitor the fractions by Thin Layer Chromatography (TLC).
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Final Distillation: Combine the pure fractions (as determined by TLC) and remove the solvent. Perform a final Kugelrohr distillation at a higher temperature (approx. 110 °C, 1 mbar) to afford the final product as a colorless liquid.[2]
Workflow Visualization
The synthesis and purification workflow can be visualized as a logical progression of steps.
Caption: Workflow for the synthesis and purification of Ethyl 3-Chloropyrazine-2-acetate.
Spectroscopic Characterization (Structure Validation)
Confirming the chemical structure of the synthesized molecule is a non-negotiable step. A combination of spectroscopic techniques provides a complete picture of the molecular framework. The following data represents typical values obtained for this compound.[2]
¹H NMR (Proton Nuclear Magnetic Resonance)
¹H NMR spectroscopy provides information about the number and environment of hydrogen atoms in the molecule.
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Spectrum Details: (300 MHz, CDCl₃)
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Interpretation:
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δ 8.54-8.46 (AB system, 2H): These two signals correspond to the two protons on the pyrazine ring (H-5 and H-6). Their appearance as an AB system with a small coupling constant (J = 2.5 Hz) confirms their adjacent positions on the heterocyclic ring.[2]
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δ 4.45 (quartet, 2H): This signal is characteristic of the methylene (-CH₂-) group of the ethyl ester. The quartet splitting pattern (n+1 rule, where n=3 protons on the adjacent methyl group) confirms it is next to a methyl group.[2]
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δ 1.39 (triplet, 3H): This signal corresponds to the methyl (-CH₃) group of the ethyl ester. It appears as a triplet because it is coupled to the adjacent methylene group (n=2).[2]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.
-
Spectrum Details: (75 MHz, CDCl₃)
-
Interpretation:
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δ 163.2: Carbonyl carbon (C=O) of the ester group.[2]
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δ 147.2: C-3, the carbon atom attached to the chlorine.[2]
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δ 145.3: C-5, one of the CH carbons on the pyrazine ring.[2]
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δ 144.7: C-2, the carbon atom attached to the ester group.[2]
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δ 141.7: C-6, the other CH carbon on the pyrazine ring.[2]
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δ 62.6: Methylene carbon (-CH₂-) of the ethyl group.[2]
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δ 13.9: Methyl carbon (-CH₃) of the ethyl group.[2]
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IR (Infrared) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[4]
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Key Absorptions (cm⁻¹):
EI-MS (Electron Ionization Mass Spectrometry)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.[4]
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Interpretation:
-
m/z 188, 186 (M⁺): These two peaks represent the molecular ion. The characteristic ~3:1 ratio of the M⁺ and M+2 peaks is definitive evidence for the presence of a single chlorine atom in the molecule.[2]
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m/z 114: A major fragment corresponding to the loss of the ethoxycarbonyl group (-COOEt), leaving the chloropyrazine radical cation.[2]
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Reactivity and Applications in Drug Development
The utility of Ethyl 3-chloropyrazine-2-acetate stems from the specific reactivity of its functional groups, making it a versatile intermediate.
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Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 3-position is activated by the electron-withdrawing pyrazine ring and the adjacent ester group. This makes it susceptible to displacement by various nucleophiles, such as amines, thiols, and alcohols. This reaction is a cornerstone for building molecular complexity, allowing for the introduction of diverse side chains. For instance, reaction with a primary amine would yield a 3-amino-pyrazine derivative, a common scaffold in medicinal chemistry.[5][6]
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Ester Manipulation: The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide via aminolysis. This provides another handle for further modification, such as peptide coupling or the formation of other functional groups.
Role as a Pharmaceutical Building Block:
This molecule is an intermediate in the synthesis of more complex heterocyclic systems. The pyrazine core is found in compounds with a wide range of biological activities, including antimicrobial and antitubercular agents.[7] For example, the chlorine can be displaced by a nucleophile, and the ester can be converted into an amide, leading to the rapid construction of novel compound libraries for screening.
Logical Pathway in Drug Discovery
Caption: Key transformations of Ethyl 3-Chloropyrazine-2-acetate in a drug discovery program.
Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety.
-
Hazards: This compound is a flammable liquid and vapor. It can cause skin and eye irritation.[8][9][10][11][12] It is also very toxic to aquatic life.[8]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.[9][10]
-
Handling: Keep away from open flames, hot surfaces, and sources of ignition.[8][9][10][11][12] Use non-sparking tools and take precautionary measures against static discharge.[9][10][11][12] Avoid breathing vapors or mist.[8][9][11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9][10] Store locked up.[8][11] It is recommended to store in a refrigerator for long-term stability.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[8]
Conclusion
Ethyl 3-chloropyrazine-2-acetate is a synthetically valuable and versatile building block. Its well-defined structure, confirmed through a suite of spectroscopic methods, allows for predictable reactivity. The ability to selectively modify the molecule at both the chloro and ester positions provides medicinal chemists with a powerful tool for generating novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, purification, and handling is essential for its safe and effective use in research and drug development.
References
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Haider, N. (2002). Ethyl 3-Chloropyrazine-2-carboxylate. Molbank, 2002(3), M287. Retrieved from [Link]
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Kavková, K., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 245. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route for the synthesis of 3 a-Reaction carried out with ethyl chloroacetate in presence of K2CO3 and acetone; b - reaction carried out with hydrazine hydrate in ethanol. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(3-chlorophenyl)acetate. Retrieved from [Link]
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Jayachandran, B., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 187, 111926. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 164464-60-2 | Product Name : Ethyl 2-(2-chloropyridin-3-yl)acetate. Retrieved from [Link]
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Net-Com. (2025, June 27). Ethyl Acetate Applications in Pharmaceuticals: An Overview. Retrieved from [Link]
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Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(2-chlorophenyl)acetate. Retrieved from [Link]
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McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2014, November 24). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. Retrieved from [Link]
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Shaik, A. B., et al. (2021). Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents. Arabian Journal of Chemistry, 14(2), 102915. Retrieved from [Link]
- Google Patents. (n.d.). US3711482A - 2-acetyl-3-ethylpyrazine and process for the preparation thereof.
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The Good Scents Company. (n.d.). 2-acetyl-3-ethyl pyrazine. Retrieved from [Link]
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Al-Warhi, T., et al. (2024). Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. Marine Drugs, 22(6), 253. Retrieved from [Link]
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